(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Description
(1-(5-Fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic cannabinoid receptor agonist (SCRA) structurally derived from the indole-3-carbonyl class. Its core structure consists of a 2-methylindole moiety substituted at position 1 with a 5-fluoropentyl chain and at position 3 with a 2,2,3,3-tetramethylcyclopropyl methanone group. This compound is part of a broader family of SCRAs designed to mimic Δ⁹-tetrahydrocannabinol (THC) effects but with altered potency and toxicity profiles.
Properties
Molecular Formula |
C22H30FNO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
[1-(5-fluoropentyl)-2-methylindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C22H30FNO/c1-15-18(19(25)20-21(2,3)22(20,4)5)16-11-7-8-12-17(16)24(15)14-10-6-9-13-23/h7-8,11-12,20H,6,9-10,13-14H2,1-5H3 |
InChI Key |
SVBIXYNVVDXJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCCCCF)C(=O)C3C(C3(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XLR-11 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of XLR-11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: XLR-11 undergoes various chemical reactions, including:
Oxidation: XLR-11 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert XLR-11 to its corresponding alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the fluoropentyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of XLR-11 .
Scientific Research Applications
XLR-11 has been extensively studied for its effects on the endocannabinoid system. It is used as a research tool to investigate the pharmacological properties of synthetic cannabinoids and their interactions with cannabinoid receptors CB1 and CB2. Additionally, XLR-11 is used in forensic toxicology to develop analytical methods for detecting synthetic cannabinoids in biological samples .
Mechanism of Action
XLR-11 exerts its effects by binding to cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release. The psychoactive effects of XLR-11 are primarily mediated through the CB1 receptor, which is abundant in the central nervous system .
Comparison with Similar Compounds
Structural Comparisons
Key structural variations among SCRAs include modifications to the indole core, side-chain substituents, and cyclopropyl groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Observations :
- The target compound distinguishes itself via the 2-methyl group on the indole core, which may sterically hinder receptor interactions compared to non-methylated analogs like XLR-11 .
- XLR-11 shares the fluoropentyl side chain but lacks the 2-methyl group, linked to acute kidney injury (AKI) in clinical cases .
- UR-144, a non-fluorinated predecessor, exhibits reduced metabolic stability due to the absence of fluorine .
Pharmacological and Toxicological Profiles
Table 2: Pharmacological Data
Key Findings :
- XLR-11 ’s fluoropentyl chain undergoes ω-hydroxylation, producing reactive metabolites implicated in renal tubular injury .
- UR-144’s non-fluorinated side chain results in faster hepatic clearance, reducing bioaccumulation risks .
Metabolic and Analytical Considerations
- Fluorinated Side Chains : Fluorine retards oxidative metabolism, prolonging half-life and increasing exposure to toxic intermediates (e.g., XLR-11’s 4-hydroxy metabolite) .
- Deuterated Analogs: Compounds like [1-(5-hydroxypentyl)-d₅-indol-3-yl]methanone exhibit slower metabolic degradation due to deuterium kinetic isotope effects, enhancing analytical detection .
- 2-Methyl Substitution: This modification may reduce cytochrome P450-mediated oxidation, altering metabolite profiles compared to non-methylated SCRAs .
Biological Activity
(1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly referred to as XLR-11, is a synthetic cannabinoid that has gained attention due to its psychoactive properties and potential health risks. This compound is structurally related to other synthetic cannabinoids like UR-144 and has been associated with recreational drug use and various adverse effects.
XLR-11 is classified as a synthetic cannabinoid receptor agonist. Its molecular formula is with a molecular weight of approximately 329.45 g/mol. The compound features an indole structure which is common among many synthetic cannabinoids.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.45 g/mol |
| IUPAC Name | (1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| CAS Number | 1364933-54-9 |
XLR-11 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and are involved in various physiological processes including pain sensation, mood regulation, and appetite control. Studies have shown that XLR-11 exhibits high binding affinity for these receptors, mimicking the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis.
Key Research Findings
-
Receptor Binding Affinity :
- XLR-11 shows significant agonistic activity at both CB1 and CB2 receptors, with EC50 values indicating its potency in mobilizing calcium in cell lines expressing these receptors .
- In functional assays, it was observed that XLR-11 inhibited the internalization of CB1 and CB2 receptors, suggesting a robust interaction with these targets .
-
Metabolism :
- XLR-11 undergoes extensive metabolic processes involving phase I and II reactions. More than 25 metabolites have been identified through studies using human hepatocytes .
- Major metabolites include hydroxylated forms and carboxylic acid derivatives which are primarily excreted as glucuronide conjugates in urine .
Case Study 1: Acute Kidney Injury
A notable case linked to XLR-11 involved patients presenting with acute kidney injury after recreational use. The metabolic profile indicated significant renal toxicity associated with synthetic cannabinoids, highlighting the need for awareness regarding their potential health impacts .
Case Study 2: Forensic Analysis
In forensic toxicology, XLR-11 has been identified in several cases of drug-related incidents. The detection of its metabolites in urine samples has facilitated investigations into synthetic cannabinoid use among individuals involved in legal cases .
Q & A
What are the established synthetic routes for synthesizing (1-(5-fluoropentyl)-2-methyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, and how can purity be validated?
Basic Research Question
Methodological Answer:
The compound is typically synthesized via a multi-step process involving:
Indole Core Functionalization : Alkylation of 2-methylindole with 5-fluoropentyl bromide under basic conditions (e.g., KOH/DMSO) to introduce the fluoropentyl side chain .
Methanone Formation : Coupling the substituted indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride using a Friedel-Crafts acylation or Grignard reagent-mediated reaction .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
Purity Validation :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to confirm >98% purity .
- Mass Spectrometry (LC-MS) : Confirm molecular ion [M+H]+ at m/z 370.2 (C₂₂H₂₉FNO) .
What analytical techniques are most effective for characterizing the stereochemical configuration and structural stability of this compound?
Basic Research Question
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration and cyclopropane ring geometry (e.g., bond angles and torsional strain analysis) .
- NMR Spectroscopy :
- FT-IR : Validate carbonyl stretching frequency (~1680–1700 cm⁻¹) and C-F bond (~1100 cm⁻¹) .
How can researchers resolve discrepancies in reported pharmacological activities between in vitro and in vivo studies?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from metabolic instability or species-specific receptor affinity. To address this:
Metabolite Identification : Use LC-MS/MS to profile metabolites in plasma/liver microsomes, focusing on fluoropentyl chain oxidation or cyclopropane ring cleavage .
Receptor Binding Assays : Compare affinity for CB1/CB2 receptors across species (e.g., human vs. murine receptors) using competitive displacement assays with [³H]CP-55,940 .
Pharmacokinetic Modeling : Integrate in vitro metabolic half-life (t₁/₂) and bioavailability data to adjust dosing regimens in vivo .
What computational approaches are suitable for predicting the receptor binding dynamics of this compound?
Advanced Research Question
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with CB1/CB2 receptors using crystallographic structures (PDB: 5TGZ/6KPC). Key residues: Ser383 (CB1), Lys109 (CB2) for hydrogen bonding .
- MD Simulations (GROMACS) : Simulate ligand-receptor complexes in lipid bilayers (100 ns) to assess cyclopropane ring stability and fluoropentyl chain flexibility .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with binding affinity (IC₅₀) using datasets from UR-144 analogs .
How should researchers design assays to evaluate metabolic stability and cytochrome P450 (CYP) inhibition?
Advanced Research Question
Methodological Answer:
Microsomal Incubations :
- Human Liver Microsomes (HLM) : Incubate compound (1–10 µM) with NADPH, monitor depletion via LC-MS at 0, 15, 30, 60 minutes .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to calculate IC₅₀ values .
Reactive Metabolite Trapping : Add glutathione (GSH) to incubations, detect adducts via neutral loss scan (m/z 129) .
What experimental strategies can address contradictions in reported thermal stability data?
Advanced Research Question
Methodological Answer:
Contradictions may stem from degradation under varying conditions:
Thermogravimetric Analysis (TGA) : Measure weight loss at 25–300°C (heating rate: 10°C/min) to identify decomposition points .
Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, monitor purity via HPLC .
Degradant Profiling : Isolate degradation products (e.g., decarboxylation or fluoropentyl cleavage) using preparative TLC .
What regulatory considerations are critical for handling this compound in academic research?
Basic Research Question
Methodological Answer:
- Scheduling Status : Classified as a Schedule I controlled substance in some jurisdictions (e.g., Alabama, USA), requiring DEA licensure for procurement and use .
- Storage : Store in a locked, temperature-controlled environment (–20°C) with inert gas (argon) to prevent oxidation .
- Documentation : Maintain detailed logs of synthesis, usage, and disposal per institutional biosafety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
